

physicochemical properties of 4-Bromo-1-(bromomethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1-(bromomethyl)-2-iodobenzene

Cat. No.: B3030271

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **4-Bromo-1-(bromomethyl)-2-iodobenzene**

Abstract

This technical guide provides a comprehensive examination of **4-Bromo-1-(bromomethyl)-2-iodobenzene** (CAS No. 885681-96-9), a highly functionalized aromatic compound. Its strategic importance in modern synthetic chemistry, particularly in pharmaceutical and materials science research, is derived from its unique trifunctional nature. The molecule possesses three distinct halogenated sites—an iodo, a bromo, and a bromomethyl group—each with differential reactivity. This allows for selective, sequential chemical modifications, making it a powerful and versatile building block for constructing complex molecular architectures. This document offers an in-depth analysis of its physicochemical properties, a representative synthetic protocol, insights into its reactivity, and essential safety guidelines, grounded in established scientific principles to support advanced research and development endeavors.

Introduction: The Strategic Value of a Trifunctional Synthon

In the landscape of medicinal chemistry and organic synthesis, the efficiency and elegance of a synthetic route often depend on the strategic use of multifunctional building blocks. **4-Bromo-1-(bromomethyl)-2-iodobenzene** is an exemplary synthon, offering chemists a pre-organized

scaffold with three distinct points of reactivity. The utility of this compound is rooted in the principle of orthogonal reactivity, where each functional group can be addressed under specific reaction conditions without affecting the others.

The hierarchy of reactivity is generally as follows:

- Carbon-Iodine Bond: The most labile of the aryl-halide bonds, it is highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1][2]
- Carbon-Bromine Bond: Less reactive than the C-I bond, it can undergo similar cross-coupling reactions under more forcing conditions, allowing for sequential functionalization.
- Benzylic Bromide (Bromomethyl Group): This site is not typically reactive under cross-coupling conditions but is highly susceptible to nucleophilic substitution (SN2) reactions, providing a third, independent handle for molecular elaboration.[3][4]

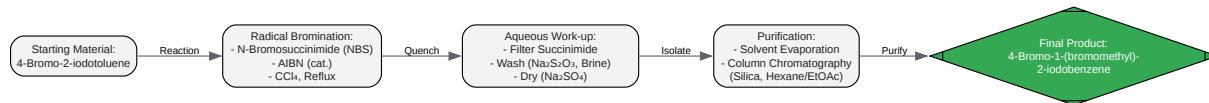
This predictable selectivity empowers chemists to design and execute complex synthetic sequences with high precision, minimizing the need for cumbersome protection-deprotection steps and ultimately accelerating the drug discovery and material design process.[5]

Physicochemical Properties

A fundamental understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of **4-Bromo-1-(bromomethyl)-2-iodobenzene** are summarized below.

Table 1: Summary of Physicochemical Data

Property	Value
CAS Number	885681-96-9 [1] [6] [7] [8]
Molecular Formula	C ₇ H ₅ Br ₂ I [1] [6] [7]
Molecular Weight	375.83 g/mol [1] [7]
Appearance	Data not available; expected to be an off-white solid based on similar compounds.
Melting Point	Not available in searched literature.
Boiling Point	337.7 ± 32.0 °C at 760 mmHg (Predicted) [1]
Solubility	Insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate).
Storage	2-8°C, keep in a dark place, sealed in dry, inert atmosphere. [1] [7] [9]


Chemical Structure:

Caption: 2D Structure of **4-Bromo-1-(bromomethyl)-2-iodobenzene**.

Synthesis and Purification Protocol

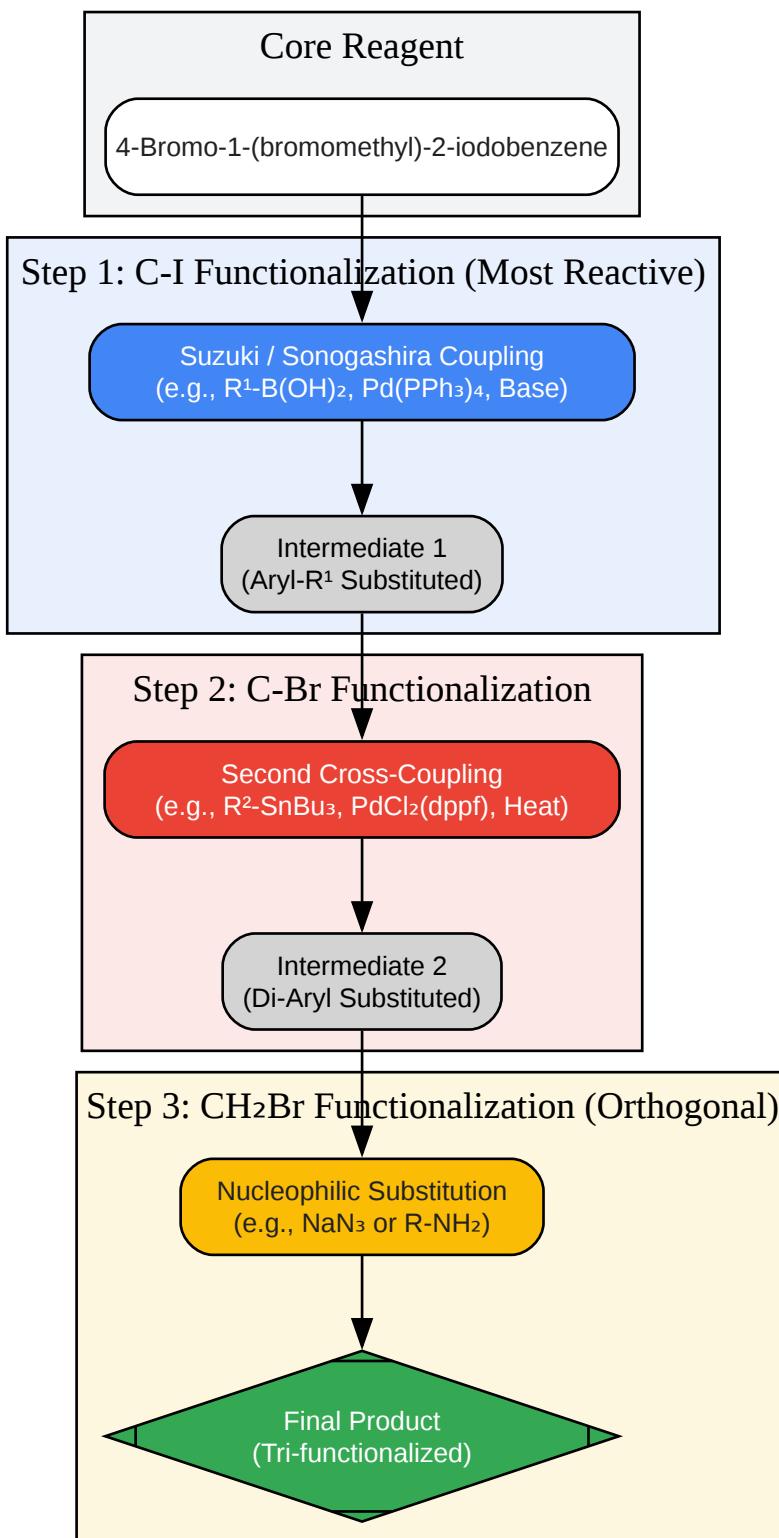
Causality Behind Experimental Choice: The most direct and established method for introducing a bromomethyl group onto a toluene derivative is through radical bromination. This method is highly selective for the benzylic position due to the stability of the resulting benzylic radical intermediate. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, which suppresses competitive electrophilic aromatic bromination. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to start the chain reaction.

Synthetic Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of **4-Bromo-1-(bromomethyl)-2-iodobenzene**.

Detailed Step-by-Step Methodology:


- Safety Precaution: This procedure must be conducted by a trained chemist in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-iodotoluene (1.0 eq.) in an inert, anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
- Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq.).
- Initiation and Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be initiated with a UV lamp if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
 - Remove the succinimide by vacuum filtration, washing the solid with a small amount of the solvent.

- Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution to quench any remaining bromine, followed by a saturated aqueous sodium chloride (brine) solution.
- Isolation and Purification:
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
 - Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
 - Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Reactivity and Applications

The compound's utility is best understood through its hierarchical reactivity, which enables its use as a versatile scaffold in multi-step syntheses.

Logical Reactivity Pathway:

[Click to download full resolution via product page](#)

Caption: Logical pathway for the sequential functionalization of **4-Bromo-1-(bromomethyl)-2-iodobenzene**.

Key Applications:

- Pharmaceutical Intermediates: This compound serves as a crucial starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[\[6\]](#) Its framework allows for the precise assembly of complex molecules that are often required for biological activity.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Materials Science: It is used as a precursor for organic light-emitting diodes (OLEDs), organic semiconductors, and other functional materials where a rigid, well-defined aromatic core is necessary.[\[6\]](#)
- General Organic Synthesis: It is widely employed in academic and industrial research laboratories to explore new chemical reactions and synthesize novel compounds with unique properties.[\[6\]](#)

Safety and Handling

Due to its reactive nature, **4-Bromo-1-(bromomethyl)-2-iodobenzene** requires careful handling.

- Hazard Identification:
 - Causes skin irritation.[\[10\]](#)[\[11\]](#)
 - Causes serious eye irritation.[\[10\]](#)[\[11\]](#)
 - May cause respiratory irritation.[\[10\]](#)[\[11\]](#)
 - May be harmful if swallowed.[\[12\]](#)
- Handling Protocols:
 - Always handle inside a certified chemical fume hood.

- Wear appropriate PPE: nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[13]
- Avoid breathing dust, vapors, or mists.[10][11]
- Wash hands and any exposed skin thoroughly after handling.[10][11]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10][11]
 - Keep away from strong oxidizing agents and incompatible materials.[10]
 - Protect from light.[1]

Conclusion

4-Bromo-1-(bromomethyl)-2-iodobenzene stands out as a preeminent building block for advanced organic synthesis. Its value is not merely in the presence of three halogen substituents, but in their calibrated, differential reactivity. This feature provides a robust platform for the programmed and regioselective construction of highly complex and diverse molecular targets. For scientists in drug discovery and materials science, a comprehensive understanding of its properties, handling, and reactivity is essential to fully exploit its synthetic potential, enabling innovation and accelerating the development of next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-1-(bromomethyl)-2-iodobenzene [myskinrecipes.com]
- 2. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 3. adpharmachem.com [adpharmachem.com]
- 4. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 5. nbinno.com [nbinno.com]
- 6. Cas 885681-96-9,4-Bromo-1-(bromomethyl)-2-iodobenzene, alpha,4-Dibromo-2-iodotoluene | lookchem [lookchem.com]
- 7. 885681-96-9|4-Bromo-1-(bromomethyl)-2-iodobenzene|BLD Pharm [bldpharm.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 16004-15-2|1-(Bromomethyl)-4-iodobenzene|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Bromo-1-(bromomethyl)-2-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030271#physicochemical-properties-of-4-bromo-1-bromomethyl-2-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com